7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines
Properties
Molecular Formula |
C15H16N4O4 |
|---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
7-(2,5-dimethoxyphenyl)-2-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H16N4O4/c1-8-16-15-17-11(14(20)21)7-12(19(15)18-8)10-6-9(22-2)4-5-13(10)23-3/h4-7,12H,1-3H3,(H,20,21)(H,16,17,18) |
InChI Key |
FRTJGPRARQWRGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of a base such as potassium hydroxide (KOH) in ethanol. The resulting chalcone is then reacted with 1,2,4-triazol-5-amine in dimethylformamide (DMF) and triethylamine under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or acyl chloride-mediated conditions:
Key Findings :
-
Esterification enhances lipophilicity for improved membrane permeability in biological studies.
-
Acyl chloride intermediates (generated via SOCl₂) provide higher yields compared to direct acid-catalyzed esterification.
Amide Formation
The carboxylic acid reacts with primary and secondary amines to form amides:
Key Findings :
-
Amidation retains hydrogen-bonding capacity, critical for targeting enzymatic active sites .
-
Coupling agents like DCC and EDC minimize racemization compared to traditional methods.
Demethylation of Methoxy Groups
The 2,5-dimethoxyphenyl substituent undergoes demethylation under acidic conditions:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HBr (48%)/Acetic acid | Reflux, 6 hrs | 7-(2,5-Dihydroxyphenyl)-2-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-5-carboxylic acid | 60% |
Key Findings :
-
Demethylation generates phenolic –OH groups, enabling further functionalization (e.g., glycosylation).
-
Prolonged reaction times (>8 hrs) lead to decomposition of the triazole ring.
Nucleophilic Substitution at the Triazole Ring
The triazole moiety participates in alkylation and arylation reactions:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaH + Methyl iodide | DMF, 0°C → RT, 8 hrs | N-Methylated triazolo[1,5-a]pyrimidine derivative | 68% | |
| Benzyl bromide + K₂CO₃ | DCM, RT, 12 hrs | Benzyl-substituted triazole derivative | 55% |
Key Findings :
-
Alkylation at N1 of the triazole ring enhances steric bulk, altering enzyme-binding kinetics.
-
Polar aprotic solvents (DMF, DCM) improve reaction efficiency compared to protic solvents.
Halogenation Reactions
Electrophilic halogenation occurs at the pyrimidine ring’s C6 position:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂/FeBr₃ | DCM, 0°C, 2 hrs | 6-Bromo-7-(2,5-dimethoxyphenyl)-2-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-5-carboxylic acid | 45% |
Key Findings :
-
Bromination introduces a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).
-
FeBr₃ is superior to AlCl₃ for regioselectivity at C6.
Oxidation and Reduction
The dihydropyrimidine ring undergoes redox transformations:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 4 hrs | Aromatic pyrimidine derivative (loss of 4,7-dihydro structure) | 30% | |
| NaBH₄/MeOH | RT, 2 hrs | Tetrahydrotriazolo[1,5-a]pyrimidine (fully saturated) | 85% |
Key Findings :
-
Oxidation disrupts conjugation, reducing planarity and biological activity.
-
Reduction increases solubility but decreases binding affinity for hydrophobic targets.
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with nitrile oxides:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylnitrile oxide | Toluene, 100°C, 12 hrs | Bis-triazole fused pyrimidine | 40% |
Key Findings :
Scientific Research Applications
The biological activity of this compound is largely attributed to its ability to influence multiple biological targets:
- Anticancer Activity : The compound has shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Research indicates that derivatives of this compound can exhibit low micromolar IC50 values against CDK-2, suggesting potential as anticancer agents.
- Antimicrobial Properties : This compound demonstrates antimicrobial activity against various pathogens. Its structural characteristics enable it to disrupt microbial growth mechanisms effectively.
- Anti-inflammatory Effects : Studies have indicated that the compound may exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity and potential applications of this compound:
Table 1: Summary of Biological Activities
Key Research Findings
- Cyclin-dependent Kinase Inhibition : A focused screening campaign identified derivatives of the compound with potent inhibitory activity against CDK-2. Structure-activity relationship (SAR) studies indicated that modifications could enhance potency and selectivity for specific kinases .
- Antimicrobial Efficacy : The compound exhibited significant inhibitory activity against a range of microorganisms, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .
- Inflammatory Pathway Modulation : Research suggests that the compound can modulate inflammatory responses by affecting the expression of pro-inflammatory cytokines. This property may be beneficial in developing treatments for inflammatory diseases .
Mechanism of Action
The mechanism of action of 7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, leading to anti-inflammatory effects . The compound may also interact with other targets, such as kinases, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazolopyrimidine derivatives and contributes to its potential as a versatile scaffold in drug discovery.
Biological Activity
The compound 7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 342.36 g/mol
- CAS Number : 538319-51-6
Anticancer Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that derivatives like compound 2a showed potent anticancer activity against Hep3B liver cancer cells by reducing α-fetoprotein (α-FP) secretion significantly compared to untreated controls .
Antimicrobial Activity
Pyrimidine derivatives are well-documented for their antimicrobial properties. The presence of methoxy groups in the structure enhances their efficacy against various pathogens. Compounds containing similar pyrimidine scaffolds have been reported to exhibit antibacterial and antifungal activities against strains such as E. coli and S. aureus .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives inhibit key enzymes involved in DNA synthesis and repair.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the G2-M phase, which is critical for cancer treatment strategies .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for 7-(2,5-Dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid?
Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous triazolo-pyrimidine derivatives are synthesized via multicomponent reactions. Key strategies include:
- Green synthesis : Using eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP) in water/ethanol (1:1 v/v) at reflux (65–100°C), which avoids toxic solvents and enables high yields (75–92%) .
- Solvent-free conditions : Conducting reactions in the molten state of TMDP (liquefied at 65°C), which simplifies purification and reduces waste .
- Acyl chloride coupling : Reacting amino intermediates with acyl chlorides in dioxane under argon, followed by column chromatography purification (e.g., EtOAc/light petroleum gradients) .
Q. Key Considerations :
- TMDP’s recyclability (>5 cycles without activity loss) makes it cost-effective for scalable synthesis .
- Piperidine alternatives are recommended due to regulatory restrictions in some regions .
Q. What spectroscopic and analytical techniques are suitable for characterizing this compound?
Methodological Answer: Characterization should integrate:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation (e.g., dihydro-pyrimidine protons at δ 4.2–5.5 ppm) .
- IR Spectroscopy : Identify carboxylic acid (-COOH) stretches (~2500–3300 cm⁻¹) and triazole/pyrimidine ring vibrations (~1500–1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₁₃H₁₄N₄O₅: expected [M+H]⁺ = 307.09).
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline derivatives .
Validation : Cross-reference spectral data with structurally related triazolo-pyrimidines (e.g., ethyl 5-chloromethyl derivatives) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer: Based on analogous compounds:
- Hazard Classification : Assume acute toxicity (oral, dermal), skin/eye irritation, and organ toxicity (GHS Category 2–3) .
- Protective Measures :
- Spill Management : Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at –20°C, away from oxidizers and moisture .
Note : Specific toxicity data for this compound may require further testing.
Advanced Questions
Q. How can reaction conditions be optimized for higher yields and purity?
Methodological Answer: Optimization strategies from related systems:
- Catalyst Screening : Compare TMDP with other Lewis bases (e.g., morpholine) to enhance regioselectivity .
- Solvent Effects : Test binary solvent systems (e.g., ethanol/water vs. DMF) to improve solubility of dimethoxyphenyl intermediates .
- Temperature Gradients : Evaluate reflux vs. microwave-assisted synthesis (80–120°C) to reduce reaction time .
Case Study : TMDP in ethanol/water (1:1) achieved 92% yield for ethyl 5-amino-7-phenyl derivatives, versus 85% in molten TMDP .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer: Discrepancies may arise from:
- Assay Variability : Standardize in vitro models (e.g., fixed cell lines vs. primary cultures) and control for solvent effects (e.g., DMSO concentration) .
- Structural Analogues : Compare activity of 2-methyl vs. 2-trifluoromethyl substituents to isolate pharmacophore contributions .
- Data Triangulation : Validate results using orthogonal assays (e.g., enzyme inhibition + cytotoxicity screening) .
Example : Pyrazolo[1,5-a]pyrimidine derivatives showed variable IC₅₀ values due to trifluoromethyl group positioning .
Q. What mechanistic insights exist for the biological activity of triazolo-pyrimidine derivatives?
Methodological Answer: Proposed mechanisms include:
- Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., via hydrogen bonding with pyrimidine N-atoms) .
- Intercalation : Planar triazolo-pyrimidine cores interacting with DNA/RNA helices, disrupting replication .
- ROS Modulation : Methoxyphenyl substituents scavenging free radicals in oxidative stress models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
